

Application Notes and Protocols for AGN-201904Z in Animal Models

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Compound of Interest

Compound Name: AGN-201904Z

Cat. No.: B1665649

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Introduction

AGN-201904Z is a slowly absorbed, acid-stable pro-drug of omeprazole, a proton pump inhibitor (PPI). Upon systemic circulation, **AGN-201904Z** is rapidly converted to its active form, omeprazole. This conversion provides a prolonged residence time of the active compound, suggesting the potential for once-a-day dosing and improved clinical efficacy over existing PPIs.[1] While the primary mechanism of action of omeprazole is the irreversible inhibition of the H⁺/K⁺ ATPase (proton pump) in gastric parietal cells, leading to a reduction in gastric acid secretion, recent studies have elucidated its role in neuroprotection through antioxidant and anti-inflammatory pathways.

These application notes provide detailed protocols for the use of **AGN-201904Z** (with dosing based on its active component, omeprazole) in three distinct rat animal models: two models of gastroprotection against chemically-induced ulcers and a model of neuroprotection in traumatic brain injury.

Data Presentation: Summary of Preclinical Findings

The following tables summarize the quantitative data from preclinical studies using omeprazole, the active metabolite of **AGN-201904Z**, in various rat models.

Gastroprotective Effects of Omeprazole in an Ethanol-Induced Gastric Ulcer Model in Rats

Parameter	Ulcer Control Group (Ethanol only)	Omeprazole-Treated Group (20 mg/kg)	Reference
Ulcer Index	13.73 ± 1.50	1.32 ± 0.96	[2]
Malondialdehyde (MDA) Level	Significantly Increased	Significantly Decreased	[2]
Superoxide Dismutase (SOD) Activity	Significantly Decreased	Significantly Restored	[2]
Catalase (CAT) Activity	Significantly Decreased	Significantly Increased	[2]
Glutathione Peroxidase (GPx) Activity	Significantly Depleted	Significantly Reversed	[2]

Gastroprotective Effects of Omeprazole in an Indomethacin-Induced Gastric Ulcer Model in Rats

Parameter	Indomethacin-Treated Group	Omeprazole-Treated Group	Reference
Malondialdehyde (MDA) Level	470.83% increase vs. control	58.64% reduction vs. Indomethacin group	[3]
Glutathione (GSH) Content	70.45% depletion vs. control	76.92% increase vs. Indomethacin group	[3]
Superoxide Dismutase (SOD) Activity	45.45% exhaustion vs. control	88.17% increase vs. Indomethacin group	[3]
Catalase (CAT) Activity	55.31% exhaustion vs. control	Not specified	[3]
Interleukin-6 (IL-6) Expression	Significantly Increased	58% decrease vs. Indomethacin group	[3]
Tumor Necrosis Factor- α (TNF- α) Expression	Significantly Increased	48% decrease vs. Indomethacin group	[3]
Nuclear Factor kappa B (NF- κ B) Expression	Significantly Increased	47.7% decrease vs. Indomethacin group	[3]

Neuroprotective Effects of Omeprazole in a Traumatic Brain Injury (TBI) Model in Rats

Parameter	Trauma Group	Omeprazole-Treated Group	Reference
Malondialdehyde (MDA) Levels	Significantly Increased	Significantly Reduced	[4] [5]
Glutathione Peroxidase (GPx) Levels	Significantly Decreased	Significantly Increased	[4] [5]
Superoxide Dismutase (SOD) Levels	Significantly Decreased	Significantly Increased	[4] [5]
Caspase-3 Activity	Significantly Increased	Significantly Reduced	[4] [5]
Histopathology Score	Significantly Higher	Statistically Lower	[4] [5]

Experimental Protocols

Protocol 1: Gastroprotection in an Ethanol-Induced Gastric Ulcer Rat Model

This protocol is adapted from studies investigating the gastroprotective effects of various compounds, including omeprazole, against ethanol-induced gastric injury.

1. Animals:

- Male Wistar albino rats (150-200g).
- House animals in standard laboratory conditions with free access to food and water.
- Fast rats for 24 hours before the experiment, with continued free access to water.

2. Experimental Groups (n=6 per group):

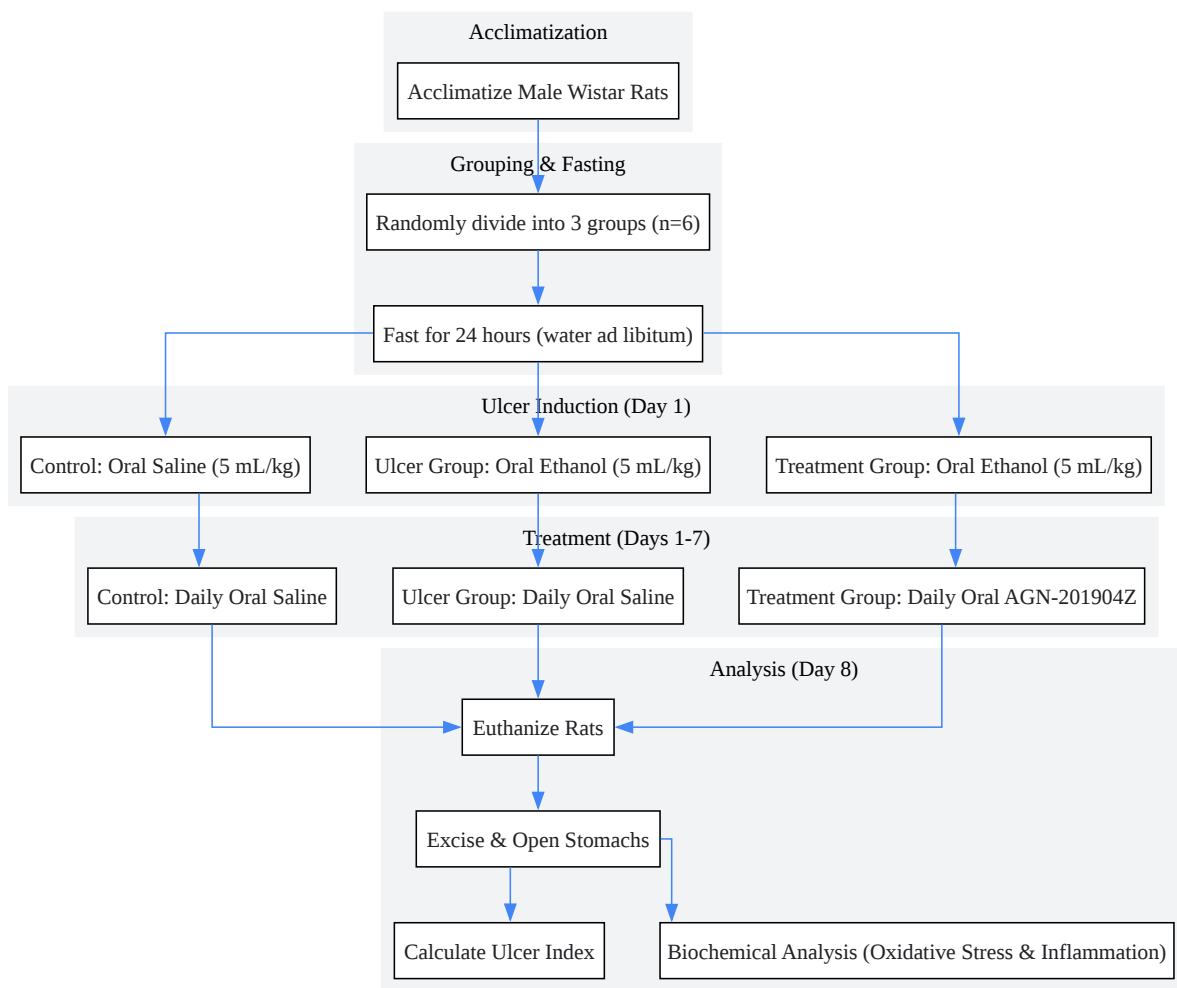
- Control Group: Administered normal saline (5 mL/kg) orally for 7 days.
- Ulcer Group: Administered a single oral dose of absolute ethanol (5 mL/kg) on day 1, followed by oral administration of normal saline (5 mL/kg) for 7 days.

- Treatment Group: Administered a single oral dose of absolute ethanol (5 mL/kg) on day 1, followed by oral administration of **AGN-201904Z** (dose calculated based on 20 mg/kg of omeprazole) for 7 days.

3. Procedure:

- On day 1, induce gastric ulcers by oral gavage of absolute ethanol (5 mL/kg) to the Ulcer and Treatment groups.
- One hour after ethanol administration, begin daily oral administration of either normal saline or **AGN-201904Z** for 7 consecutive days.
- On day 8, euthanize the rats.
- Excise the stomachs, open them along the greater curvature, and gently rinse with saline.
- Macroscopically examine the gastric mucosa for ulcers and calculate the ulcer index.
- Collect stomach tissue for biochemical analysis of oxidative stress markers (MDA, SOD, CAT, GPx) and inflammatory markers.

4. Experimental Workflow:



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Workflow for Ethanol-Induced Gastric Ulcer Model.

Protocol 2: Neuroprotection in a Traumatic Brain Injury (TBI) Rat Model

This protocol is based on a study evaluating the neuroprotective effects of omeprazole in a rat model of TBI.

1. Animals:

- Male rats (species and weight to be specified by the researcher, e.g., Wistar, 250-300g).
- House animals individually in a controlled environment.

2. Experimental Groups:

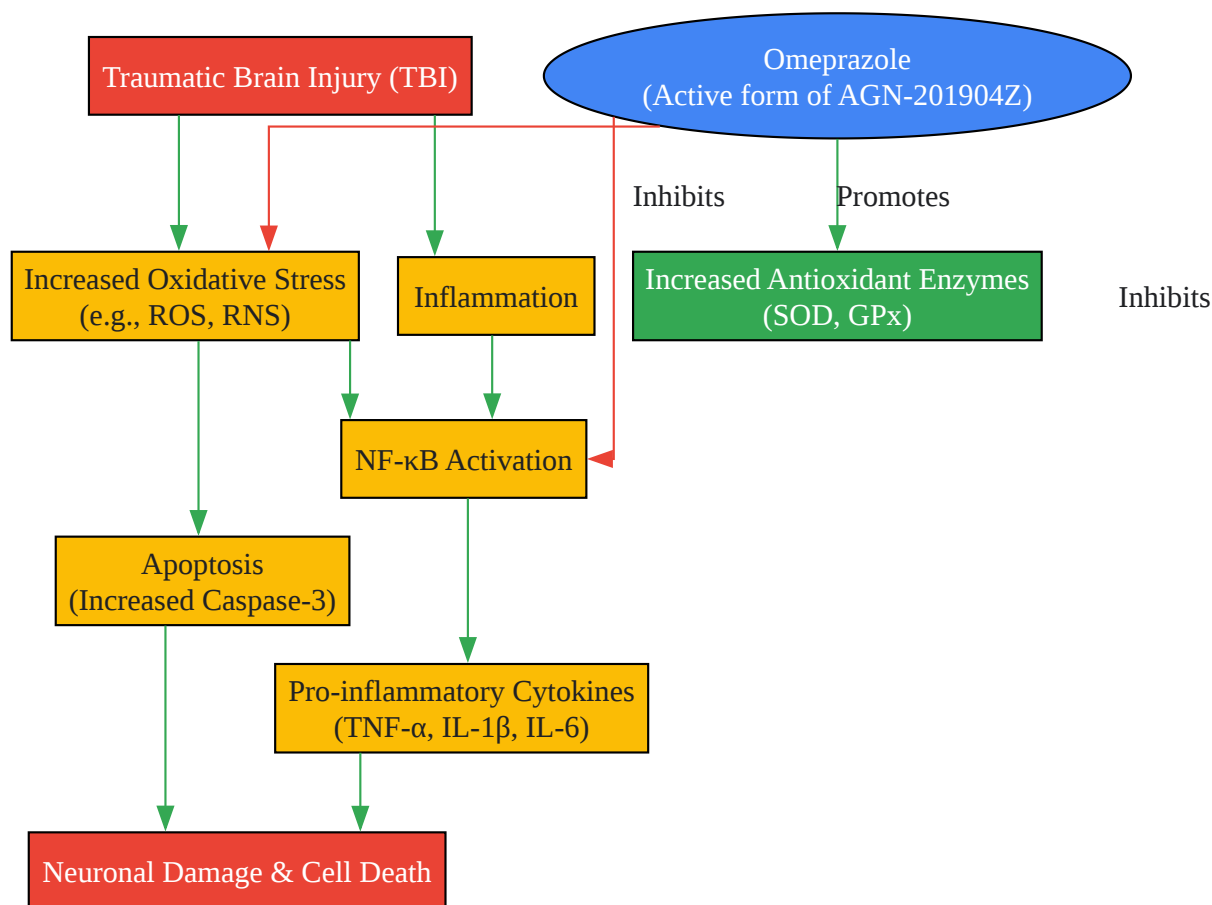
- Control Group: Undergoes no surgical procedure or injury.
- Trauma Group: Subjected to TBI and receives saline treatment.
- Treatment Group: Subjected to TBI and receives **AGN-201904Z** (dose calculated based on omeprazole).
- (Optional) Positive Control Group: Subjected to TBI and receives a standard neuroprotective agent (e.g., methylprednisolone).

3. Procedure:

- Anesthetize the rats.
- Induce a closed-head contusive weight-drop injury to the Trauma and Treatment groups.
- Administer the respective treatments (saline, **AGN-201904Z**, or positive control) to the animals.
- At 24 hours post-trauma, sacrifice the animals and extract the brain tissues.
- Analyze cerebral tissue for oxidant/antioxidant parameters (MDA, GPx, SOD), caspase-3 activity, and perform histomorphologic evaluation.

4. Signaling Pathway: Omeprazole's Neuroprotective Mechanism

Omeprazole's neuroprotective effects are thought to be mediated, in part, by its antioxidant and anti-inflammatory properties, which can involve the inhibition of the NF- κ B signaling pathway.

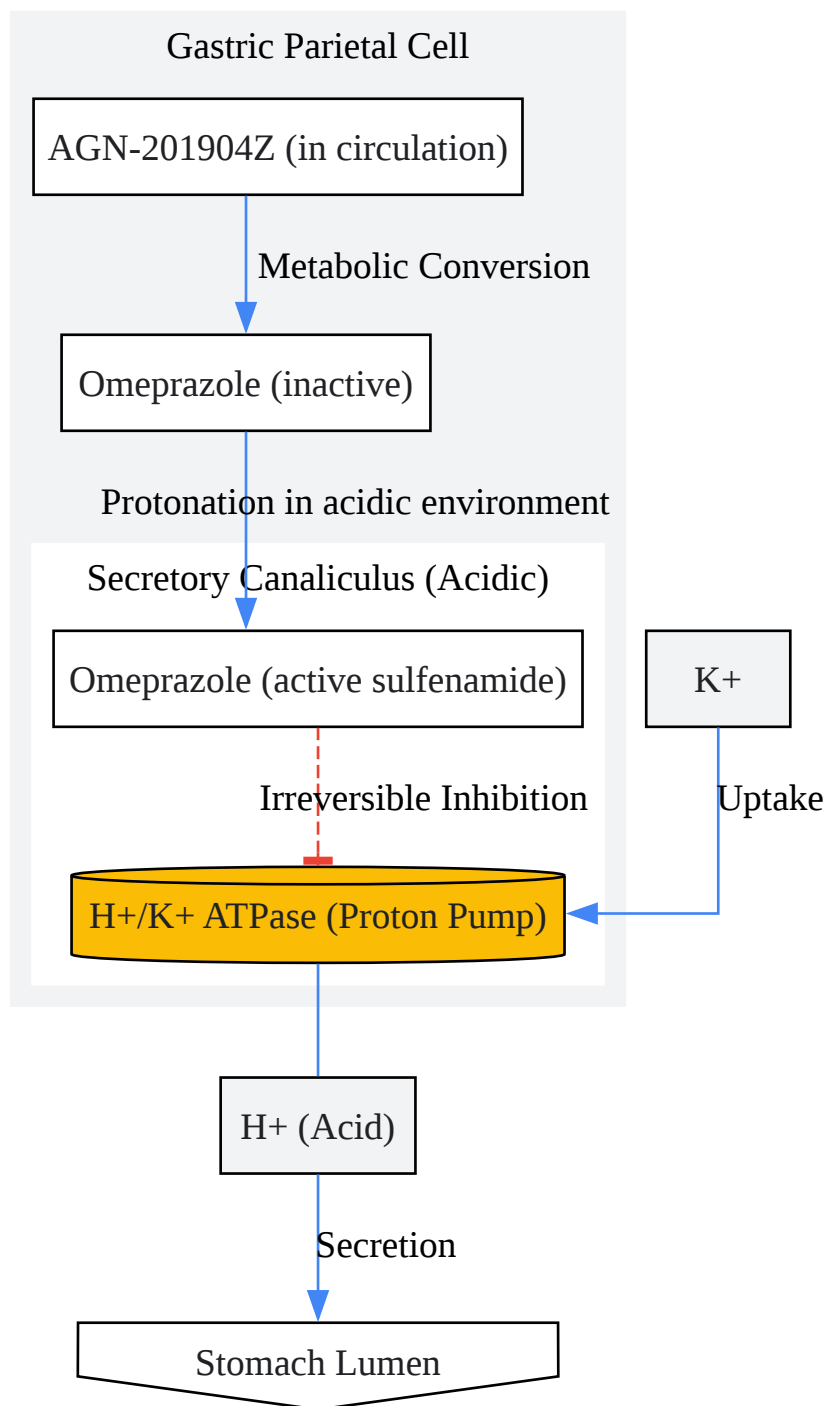


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Omeprazole's Neuroprotective Signaling Pathway in TBI.

Protocol 3: Primary Mechanism of Action - Proton Pump Inhibition

This diagram illustrates the primary mechanism of action of omeprazole, the active metabolite of **AGN-201904Z**, in a gastric parietal cell.



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Mechanism of Proton Pump Inhibition by Omeprazole.

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